

Sulfo-Cy5 fluorophore characteristics and quantum yield

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Compound of Interest

Compound Name: Sulfo-Cy5 picolyl azide

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Sulfo-Cy5 Fluorophore: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of the Sulfo-Cy5 fluorophore. Sulfo-Cy5 is a bright, far-red fluorescent dye renowned for its high water solubility, photostability, and strong light absorption and emission in a spectral region with minimal background autofluorescence from biological samples.[1] These properties make it an invaluable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Core Photophysical and Chemical Properties

Sulfo-Cy5 is a sulfonated version of the cyanine dye Cy5, which significantly enhances its water solubility, making it ideal for labeling proteins, peptides, and oligonucleotides in aqueous environments without the need for organic co-solvents.[2] The dye is typically available with various reactive groups, such as NHS esters for labeling primary amines, facilitating its conjugation to a wide array of biomolecules.[3]

Quantitative Photophysical Data

The key photophysical parameters of Sulfo-Cy5 are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.



Photophysical Parameter	Value	Unit
Excitation Maximum (\(\lambda\)ex)	~646 - 651	nm
Emission Maximum (λem)	~662 - 672	nm
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000	M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28	-
Stokes Shift	~16	nm

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation status of the dye.

Experimental Protocols

Accurate characterization and application of Sulfo-Cy5 require precise experimental methodologies. The following sections detail the protocols for determining key photophysical parameters and for a common application in super-resolution microscopy.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = ϵ cl, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Materials:

- Sulfo-Cy5 dye of known mass
- High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO))
- Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes



Cuvettes with a known path length (typically 1 cm)

Procedure:

- Prepare a stock solution: Accurately weigh a small amount of Sulfo-Cy5 dye and dissolve it
 in a precise volume of the chosen solvent to create a stock solution of known concentration.
- Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
- Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum of Sulfo-Cy5 (~646 nm). Use the same solvent as a blank.
- Plot the data: Plot the absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.
- Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Cresyl Violet is a suitable standard for Sulfo-Cy5 due to its overlapping spectral region.

Materials:

- Sulfo-Cy5 solution of unknown quantum yield
- Standard solution with a known quantum yield (e.g., Cresyl Violet in methanol, $\Phi = 0.54$)
- Spectrofluorometer
- Spectrophotometer



• Cuvettes (1 cm path length)

Procedure:

- Prepare solutions: Prepare a series of dilute solutions of both the Sulfo-Cy5 sample and the Cresyl Violet standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
- Measure fluorescence emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
- Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
- Calculate the quantum yield: The quantum yield of the Sulfo-Cy5 sample (Φ_sample) can be calculated using the following equation:

 $\Phi_sample = \Phi_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2$

where Φ _standard is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Application in Super-Resolution Microscopy: Stochastic Optical Reconstruction Microscopy (STORM)

Sulfo-Cy5 is a popular fluorophore for STORM, a super-resolution imaging technique that allows for the visualization of cellular structures at the nanoscale.[4][5] In STORM, individual



fluorophores are stochastically activated and imaged, and their precise locations are determined to reconstruct a high-resolution image.

The following diagram illustrates a typical experimental workflow for STORM using Sulfo-Cy5.



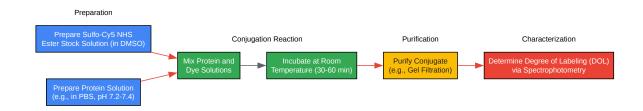
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A typical experimental workflow for STORM super-resolution microscopy using Sulfo-Cy5.

Protein Labeling with Sulfo-Cy5 NHS Ester

A common application of Sulfo-Cy5 is the labeling of proteins through the reaction of its N-hydroxysuccinimide (NHS) ester derivative with primary amines (e.g., lysine residues) on the protein surface.

The following diagram outlines the key steps in a typical protein labeling protocol.





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Workflow for labeling a protein with Sulfo-Cy5 NHS ester.

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